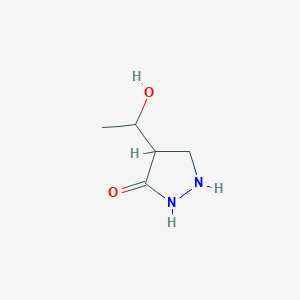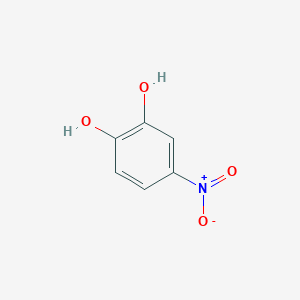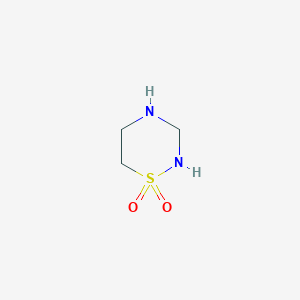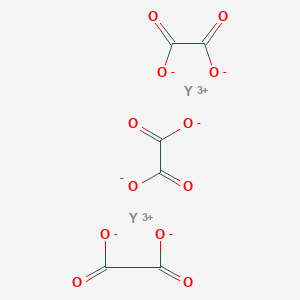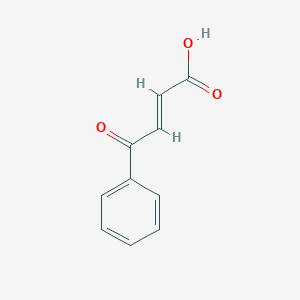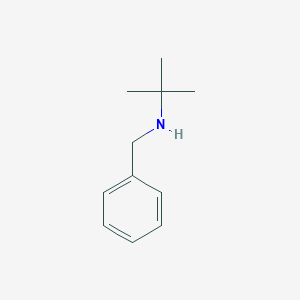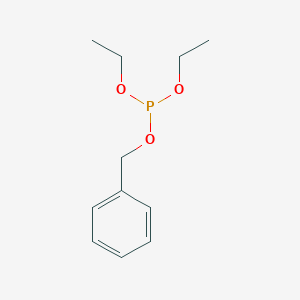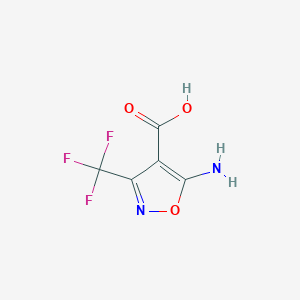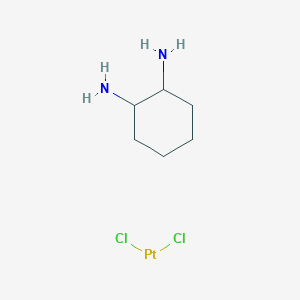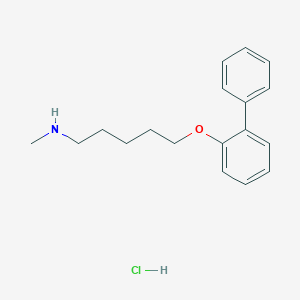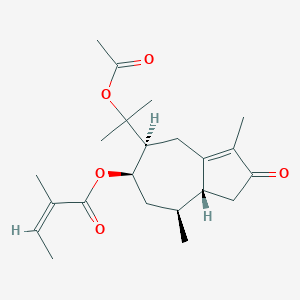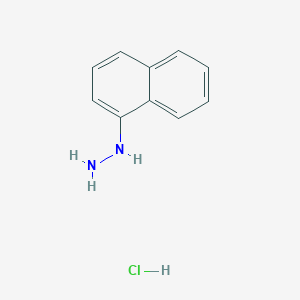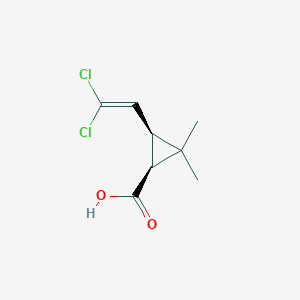
cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid
概要
説明
Cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H10Cl2O2 and its molecular weight is 209.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Pyrethrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of cis-Permethric acid, a pyrethroid insecticide, is the sodium channel protein type 1 subunit alpha in humans . This protein plays a crucial role in the initiation and propagation of action potentials in neurons .
Mode of Action
cis-Permethric acid acts on the nerve cell membrane to disrupt the sodium channel current, which regulates the polarization of the membrane . This disruption leads to delayed repolarization and paralysis of the pests .
Biochemical Pathways
The affected biochemical pathway primarily involves the disruption of the sodium channel current. This disruption affects the normal functioning of the neurons, leading to paralysis and eventual death of the pests .
Result of Action
The molecular and cellular effects of cis-Permethric acid’s action result in the disruption of normal neuronal activity. This leads to paralysis and death in pests, making it an effective insecticide .
Action Environment
Environmental factors can influence the action, efficacy, and stability of cis-Permethric acid. Furthermore, cis-Permethric acid is insoluble in water but soluble in organic solvents such as benzene, toluene, carbon tetrachloride, and chloroform .
生化学分析
Biochemical Properties
cis-Permethric acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactionsIt is known that cis-Permethric acid and its associated metabolites can be measured in different biological rat matrices and fluids, suggesting that it interacts with various biomolecules within these systems .
Cellular Effects
The effects of cis-Permethric acid on various types of cells and cellular processes are complex and multifaceted. It has been shown to cause a variety of adverse events in animals and humans such as neurotoxicity, immunotoxicity, cardiotoxicity, genotoxicity, fetotoxicity, and hepatotoxicity
Molecular Mechanism
It is known that cis-Permethric acid can be measured in different biological rat matrices and fluids, suggesting that it exerts its effects at the molecular level
Metabolic Pathways
It is known that cis-Permethric acid and its associated metabolites can be measured in different biological rat matrices and fluids, suggesting that it is involved in various metabolic pathways .
Transport and Distribution
It is known that cis-Permethric acid can be measured in different biological rat matrices and fluids, suggesting that it is transported and distributed within these systems .
Subcellular Localization
It is known that cis-Permethric acid can be measured in different biological rat matrices and fluids, suggesting that it is localized within various subcellular compartments .
特性
IUPAC Name |
(1S,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMLSUSAKZVFOA-INEUFUBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017856 | |
| Record name | cis-Permethric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55667-40-8, 59042-49-8 | |
| Record name | 1R-cis-Permethric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055667408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059042498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, (1R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | cis-Permethric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cis-permethric acid interact with biological systems?
A1: While the provided research focuses on cis-permethric acid as a precursor to pyrethroid insecticides, its mechanism of action is derived from its esterified form, such as permethrin. Pyrethroids like permethrin are known to target the nervous system of insects. They bind to voltage-gated sodium channels in nerve cells, interfering with the transmission of nerve impulses and ultimately leading to paralysis and death [].
Q2: What is the environmental fate of cis-permethric acid and its impact?
A2: The research by Elsayed et al. [] highlights the importance of understanding the sorption behavior of permethric acid, a metabolite of pyrethroid insecticides. The study found that permethric acid exhibits specific sorption to goethite, a common soil component, especially at low concentrations. This sorption behavior influences the mobility and bioavailability of permethric acid in the environment, impacting its potential for bioaccumulation and effects on non-target organisms.
Q3: How can green chemistry principles be applied to the synthesis of cis-permethric acid?
A3: The work of Székely et al. [, ] explores the use of supercritical carbon dioxide (scCO2) as a green solvent for the chiral resolution of cis-permethric acid. This approach offers several advantages over traditional methods using organic solvents. It reduces the environmental impact by minimizing solvent waste and offers a safer alternative for both human health and the environment.
Q4: What are the structural characteristics of cis-permethric acid?
A4: cis-Permethric acid, also known as cis-3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid, possesses a cyclopropane ring substituted with a carboxylic acid group, a dichlorovinyl group, and two methyl groups. While the research papers do not provide specific spectroscopic data, the synthesis and characterization of cis-permethric acid derivatives, including carboxamides, were confirmed using techniques such as 13C NMR spectroscopy and mass spectrometry [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
